molecular formula C26H24N2O B11615843 3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11615843
M. Wt: 380.5 g/mol
InChI Key: PKETZANZSOHIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of biological activities, including anxiolytic, antipsychotic, and muscle relaxant properties. This specific compound features a dibenzo[b,e][1,4]diazepin-1-one core structure, which is fused with phenyl and methylphenyl groups, contributing to its unique chemical and biological properties .

Preparation Methods

The synthesis of 3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and an aromatic aldehyde. One efficient method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent and water scavenger. The reaction is typically carried out in acetonitrile at room temperature, yielding the desired product in good purity . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-methylphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to its anxiolytic and antipsychotic effects . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

9-(4-methylphenyl)-6-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H24N2O/c1-17-11-13-18(14-12-17)20-15-23-25(24(29)16-20)26(19-7-3-2-4-8-19)28-22-10-6-5-9-21(22)27-23/h2-14,20,26-28H,15-16H2,1H3

InChI Key

PKETZANZSOHIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5)C(=O)C2

Origin of Product

United States

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